4-(4-ethylpiperazin-1-yl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
1-ETHYL-4-[7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with phenyl and methylphenyl groups, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-4-[7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors to form the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the phenyl and methylphenyl substituents. The final step involves the attachment of the piperazine ring.
For example, the synthesis may begin with the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones. Subsequent reactions with various reagents, such as triethyl orthoformate or dimethylformamide dimethylacetal, can lead to the formation of the desired pyrrolo[2,3-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-4-[7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrrolo[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-ETHYL-4-[7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a kinase inhibitor, making it a candidate for cancer therapy.
Biology: It can be used in studies related to cell signaling pathways and protein interactions.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-ETHYL-4-[7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activity and chemical properties.
Thieno[3,2-d]pyrimidine Derivatives: These compounds have a similar structure but with a thiophene ring instead of a pyrrole ring.
Uniqueness
1-ETHYL-4-[7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is unique due to its specific substitution pattern, which imparts distinct biological activity and chemical reactivity. The presence of both phenyl and methylphenyl groups, along with the piperazine ring, contributes to its potential as a versatile compound in various research applications.
Properties
Molecular Formula |
C25H27N5 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C25H27N5/c1-3-28-13-15-29(16-14-28)24-23-22(20-7-5-4-6-8-20)17-30(25(23)27-18-26-24)21-11-9-19(2)10-12-21/h4-12,17-18H,3,13-16H2,1-2H3 |
InChI Key |
AMHFGGSHEKMWRM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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